Cas no 1219905-45-9 (1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea)

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea is a structurally unique urea derivative featuring a diphenylmethyl group and heterocyclic substituents (furan and thiophene). Its molecular design combines aromatic and heteroaromatic moieties, which may enhance binding interactions in medicinal or materials applications. The presence of both furan and thiophene groups introduces potential electronic diversity, making it of interest in pharmaceutical research for targeted biological activity or in polymer chemistry as a functional monomer. The diphenylmethyl moiety contributes steric bulk, possibly influencing solubility and stability. This compound’s multifunctional architecture suggests utility in drug discovery, agrochemical development, or as a synthetic intermediate for further derivatization.
1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea structure
1219905-45-9 structure
Product Name:1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea
CAS No:1219905-45-9
MF:C24H22N2O2S
MW:402.508684635162
CID:5750749
PubChem ID:49676591
Update Time:2025-05-30

1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • F5854-2603
    • AKOS024522555
    • 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea
    • VU0523995-1
    • 1219905-45-9
    • 3-benzhydryl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
    • Inchi: 1S/C24H22N2O2S/c27-24(26(16-19-13-15-29-18-19)17-22-12-7-14-28-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27)
    • InChI Key: VQAXDMDAKXOQCU-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN(C(NC(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC1=CC=CO1

Computed Properties

  • Exact Mass: 402.14019912g/mol
  • Monoisotopic Mass: 402.14019912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 73.7Ų

1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea Pricemore >>

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Additional information on 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea

Comprehensive Analysis of 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea (CAS No. 1219905-45-9)

In the realm of organic chemistry and pharmaceutical research, 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea (CAS 1219905-45-9) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its urea backbone and heterocyclic substituents (furan and thiophene), is a subject of interest for researchers exploring small molecule therapeutics and material science innovations. Its molecular design combines aromatic and heteroaromatic moieties, which are often associated with enhanced binding affinity and metabolic stability in drug discovery.

The CAS No. 1219905-45-9 compound is frequently discussed in the context of structure-activity relationship (SAR) studies, particularly for targets involving enzyme inhibition or receptor modulation. Recent trends in AI-driven drug discovery have highlighted the importance of such multifunctional scaffolds, as they align with the growing demand for polypharmacology approaches. Researchers are also investigating its potential in green chemistry applications, given the rising focus on sustainable synthesis methods.

One of the most searched questions related to this compound is: "What are the synthetic routes for 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea?" The synthesis typically involves urea coupling reactions between diphenylmethylamine and bis-heterocyclic intermediates, often catalyzed by palladium or copper-based systems. Another hot topic is its solubility profile, which is critical for formulation development in pharmaceutical settings. The compound’s logP value and hydrogen bonding capacity are frequently analyzed to predict its bioavailability.

From a material science perspective, the thiophene-furan hybrid structure of CAS 1219905-45-9 offers intriguing possibilities for organic electronics, such as semiconducting polymers or luminescent materials. This aligns with the surge in demand for flexible electronics and biodegradable sensors. Additionally, its thermal stability and photophysical properties are under investigation for optoelectronic applications.

In summary, 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea represents a versatile compound with dual relevance in life sciences and advanced materials. Its structural complexity and functional diversity make it a compelling candidate for interdisciplinary research, addressing contemporary challenges in drug development and sustainable technology.

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